N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide, also known as DPP-4 inhibitor, is a chemical compound that is used in scientific research. It is a type of drug that is used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are important in regulating blood glucose levels, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, leading to improved glucose control.
Wirkmechanismus
N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide works by inhibiting the enzyme this compound. This compound is responsible for breaking down incretin hormones, which are important in regulating blood glucose levels. By inhibiting this compound, this compound increases the levels of incretin hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to improving glucose control, the drug has been shown to improve beta-cell function, increase insulin secretion, and reduce inflammation. It has also been shown to have beneficial effects on lipid metabolism and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for investigating the role of this compound inhibition in regulating blood glucose levels and other physiological processes. However, one limitation is that the drug has not been extensively tested in humans, so its safety and efficacy in clinical settings are not well understood.
Zukünftige Richtungen
There are many potential future directions for research involving N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide. One area of interest is investigating the potential therapeutic effects of this compound inhibitors in conditions other than diabetes, such as cardiovascular disease and cancer. Another area of interest is developing more potent and selective this compound inhibitors that can improve glucose control with fewer side effects. Finally, there is interest in investigating the safety and efficacy of this compound inhibitors in combination with other drugs for the treatment of diabetes and other conditions.
Conclusion:
This compound is a well-characterized compound that is widely used in scientific research. The drug works by inhibiting the enzyme this compound, leading to improved glucose control and other beneficial effects. While there are limitations to its use in lab experiments, there are many potential future directions for research involving this compound. By continuing to investigate the role of this compound inhibition in regulating blood glucose levels and other physiological processes, we can gain a better understanding of the mechanisms underlying diabetes and other conditions, and develop more effective treatments for these diseases.
Synthesemethoden
N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 1-(1-naphthylmethyl)-3,5-dimethylpyrazole with 2-chloropyrazinecarboxamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide is widely used in scientific research, particularly in the field of diabetes research. The drug is used to study the role of this compound inhibition in regulating blood glucose levels and improving insulin secretion. It is also used to investigate the potential therapeutic effects of this compound inhibitors in other conditions, such as cardiovascular disease and cancer.
Eigenschaften
IUPAC Name |
N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-20(24-21(27)19-12-22-10-11-23-19)15(2)26(25-14)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDWCWMXEQBMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.